molecular formula C6H11ClF3NO2 B6190660 [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers CAS No. 2694733-76-9

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers

Cat. No.: B6190660
CAS No.: 2694733-76-9
M. Wt: 221.6
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Description

[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers: is a chemical compound with significant potential in various scientific and industrial applications. This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride typically involves the following steps:

  • Starting Materials: : The synthesis begins with the appropriate starting materials, such as morpholine derivatives and trifluoromethylating agents.

  • Trifluoromethylation: : The morpholine derivative undergoes trifluoromethylation to introduce the trifluoromethyl group at the desired position.

  • Hydroxylation: : The trifluoromethylated morpholine is then hydroxylated to introduce the hydroxyl group.

  • Acidification: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form aldehydes or ketones.

  • Reduction: : The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: : The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

  • Substitution: : Nucleophiles like alkyl halides and aprotic solvents are typically employed.

Major Products Formed

  • Oxidation: : Formation of aldehydes or ketones.

  • Reduction: : Formation of trifluoromethylated amines.

  • Substitution: : Formation of various substituted morpholines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, while the hydroxyl group facilitates interactions with biological targets.

Comparison with Similar Compounds

This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • Morpholine derivatives: : These compounds lack the trifluoromethyl group and exhibit different reactivity and biological activity.

  • Trifluoromethylated amines: : These compounds have similar trifluoromethyl groups but differ in their core structure and functional groups.

Properties

CAS No.

2694733-76-9

Molecular Formula

C6H11ClF3NO2

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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